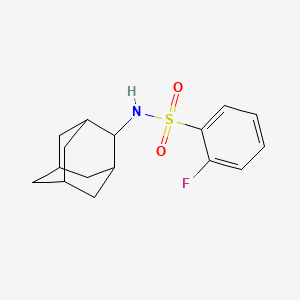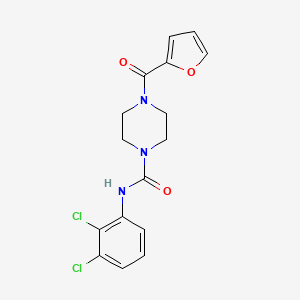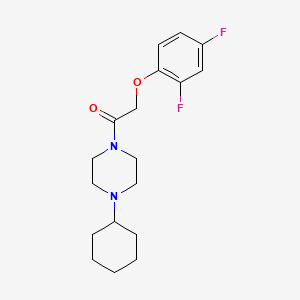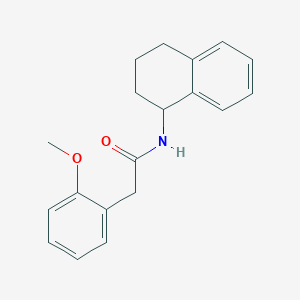
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydro-1-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)acetamide: Lacks the naphthalenyl group, resulting in different chemical properties and biological activities.
N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
Uniqueness
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is unique due to the presence of both the methoxyphenyl and tetrahydronaphthalenyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h2-5,7-8,10,12,17H,6,9,11,13H2,1H3,(H,20,21) |
InChI Key |
XAZSCXQLTLPIRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one](/img/structure/B14931062.png)
![Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate](/img/structure/B14931066.png)

![3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931083.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)
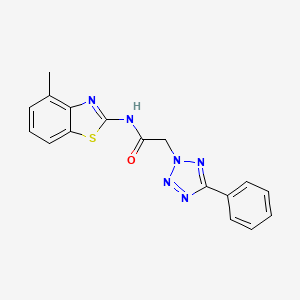
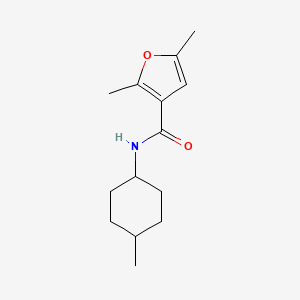
![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)
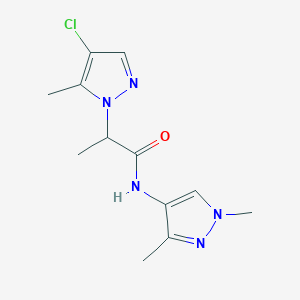
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B14931128.png)
